(1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate
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Overview
Description
(1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an iodofuran carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate typically involves the esterification of 5-iodofuran-2-carboxylic acid with (1-Methylpiperidin-4-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Ester Hydrolysis: Conducted using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include azido-furan or thiol-furan derivatives.
Oxidation: Products may include furanones.
Reduction: Tetrahydrofuran derivatives.
Hydrolysis: 5-iodofuran-2-carboxylic acid and (1-Methylpiperidin-4-yl) methanol.
Scientific Research Applications
(1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidine ring may mimic natural substrates or inhibitors, while the iodofuran moiety could facilitate binding through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-yl) 5-bromofuran-2-carboxylate
- (1-Methylpiperidin-4-yl) 5-chlorofuran-2-carboxylate
- (1-Methylpiperidin-4-yl) 5-fluorofuran-2-carboxylate
Uniqueness
The uniqueness of (1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate lies in its iodine substituent, which can participate in unique halogen bonding interactions and facilitate specific chemical transformations that are not as readily achievable with other halogens .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 5-iodofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-13-6-4-8(5-7-13)15-11(14)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWMQQTAQSAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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